molecular formula C25H27N9O8S2 B1353751 Cefoperazone dihydrate CAS No. 113826-44-1

Cefoperazone dihydrate

Cat. No.: B1353751
CAS No.: 113826-44-1
M. Wt: 645.7 g/mol
InChI Key: GCFBRXLSHGKWDP-XCGNWRKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoperazone dihydrate is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against Pseudomonas infections, which are often resistant to other antibiotics. This compound is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefoperazone dihydrate is synthesized through a semi-synthetic process derived from fermentation products. The synthesis involves multiple steps, including the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains to form the desired cephalosporin structure .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale fermentation followed by chemical modification. The process includes the purification of the fermentation product and subsequent crystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Cefoperazone dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, acetonitrile, and triethylamine. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy against resistant bacterial strains .

Scientific Research Applications

Cefoperazone dihydrate has numerous applications in scientific research:

Mechanism of Action

Cefoperazone dihydrate exerts its effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Similar Compounds

  • Cefotaxime
  • Ceftriaxone
  • Ceftazidime

Comparison

Cefoperazone dihydrate is unique among cephalosporins due to its high efficacy against Pseudomonas infections. Unlike cefotaxime and ceftriaxone, which are more commonly used for general bacterial infections, this compound is specifically effective against resistant strains. Ceftazidime, another third-generation cephalosporin, also targets Pseudomonas but has a different spectrum of activity .

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFBRXLSHGKWDP-XCGNWRKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62893-20-3 (hydrochloride salt)
Record name Cefoperazone [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2022759
Record name Cefoperazone
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Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.
Record name Cefoperazone
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CAS No.

62893-19-0, 62893-20-3, 113826-44-1
Record name Cefoperazone
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Record name Cefoperazone [INN:BAN]
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Record name Cefoperazone
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]-
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Record name Cefoperazone dihydrate
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Record name CEFOPERAZONE
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Melting Point

188-190
Record name Cefoperazone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the clinical application of Cefoperazone dihydrate as outlined in the research?

A1: The research states that this compound is utilized in veterinary medicine for the treatment of clinical mastitis in lactating cattle. It is administered intramammarily at a dose of 100 mg per infected quarter, given twice with a 24-hour interval [].

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